![molecular formula C23H24N2O2S B2682867 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide CAS No. 955229-94-4](/img/structure/B2682867.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
An efficient method for the oxidative olefination of N-methoxybenzamides via Rh(III)-catalyzed directed C-H bond activation demonstrates a practical, selective, and high-yielding process, where the N-O bond acts as an internal oxidant. This method highlights the use of directing groups for the selective formation of tetrahydroisoquinolinone products, illustrating a versatile approach in synthetic chemistry (Rakshit, Grohmann, Besset, & Glorius, 2011).
Pharmacological Probe Development
The synthesis and evaluation of sigma-2 receptor probes demonstrate the role of conformationally flexible benzamide analogues in radiolabeling for in vitro studies. These compounds, including derivatives structurally related to the compound , show significant affinity for sigma2 receptors, suggesting their utility in studying receptor interactions and pharmacology (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Anticonvulsant Activity
The identification of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity through high-throughput screening illustrates the therapeutic potential of such compounds. Structure-activity relationship (SAR) studies have led to the discovery of compounds with high affinity and good efficacy in animal models, showcasing the medical application of these chemical frameworks in addressing neurological disorders (Chan, Hadley, Harling, Herdon, Jerman, Orlek, Stean, Thompson, Upton, & Ward, 1998).
Antitumor Agents
The development of 3-acyl isoquinolin-1(2H)-ones via rhodium(III)-catalyzed redox-neutral annulation processes highlights the antitumor potential of isoquinoline derivatives. These compounds exhibit potent efficacy against various human cancer cells, including lung cancer, by inhibiting proliferation and inducing apoptosis, suggesting their promise as candidates for anti-cancer drug discovery (Bian, Ma, Wu, Wu, Gao, Yi, Zhang, & Zhou, 2020).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-21-8-6-18(7-9-21)23(26)24-14-22(20-11-13-28-16-20)25-12-10-17-4-2-3-5-19(17)15-25/h2-9,11,13,16,22H,10,12,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYLSTHMSAKFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide |
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